(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone
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Description
(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C13H15N5O3S and its molecular weight is 321.36. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biochemical pathways .
Mode of Action
They can act as inhibitors, activators, or modulators of various enzymes and receptors . The specific mode of action of this compound would depend on its structure and the particular target it interacts with.
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases .
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of this compound would depend on its specific structure and the organism it is administered to.
Result of Action
Given the broad range of biological activities of imidazole derivatives, the effects could be diverse, ranging from anti-inflammatory and antitumor effects to antimicrobial and antiviral activities .
Properties
IUPAC Name |
[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(5-methylpyrazin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3S/c1-9-5-16-11(6-15-9)12(19)18-7-10(8-18)22(20,21)13-14-3-4-17(13)2/h3-6,10H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCZSPGLNJVHMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.